molecular formula C7H3BrClF3O B3180262 1-Bromo-4-chloro-2-(trifluoromethoxy)benzene CAS No. 1402672-86-9

1-Bromo-4-chloro-2-(trifluoromethoxy)benzene

Cat. No.: B3180262
CAS No.: 1402672-86-9
M. Wt: 275.45 g/mol
InChI Key: OXEJCMUJVUPKQF-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-2-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3BrClF3O. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-chloro-2-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the halogenation of a benzene derivative. For instance, starting from 4-chlorophenol, the compound can be synthesized using triphenylphosphine dibromide or phenylphosphorus tetrachloride . Another method involves the use of N-bromosuccinimide for the bromination of a derivative of (4-bromophenyl)silane .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale halogenation reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-chloro-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while nucleophilic substitution reactions produce various substituted benzene derivatives .

Mechanism of Action

The mechanism of action of 1-Bromo-4-chloro-2-(trifluoromethoxy)benzene involves its reactivity towards various nucleophiles and electrophiles. The presence of halogen atoms and the trifluoromethoxy group influences its electronic properties, making it a versatile intermediate in organic synthesis. The compound can undergo electrophilic aromatic substitution, nucleophilic aromatic substitution, and other reactions, depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-4-chloro-2-(trifluoromethoxy)benzene is unique due to the presence of both bromine and chlorine atoms along with the trifluoromethoxy group. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in various chemical reactions and applications .

Properties

IUPAC Name

1-bromo-4-chloro-2-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF3O/c8-5-2-1-4(9)3-6(5)13-7(10,11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXEJCMUJVUPKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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